3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 5-chlorothiophene-2-sulfonyl chloride: This can be achieved by chlorosulfonation of 5-chlorothiophene.
Formation of piperidine intermediate: The sulfonyl chloride is reacted with piperidine to form the sulfonyl piperidine intermediate.
Etherification: The piperidine intermediate is then reacted with 3-chloro-2-hydroxypyridine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the chloro and sulfonyl groups.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyridine and piperidine rings can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-((1-(p-tolylsulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Chloro-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine
Uniqueness
3-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S2/c15-11-2-1-7-17-14(11)21-10-5-8-18(9-6-10)23(19,20)13-4-3-12(16)22-13/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIABBLNCSVZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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